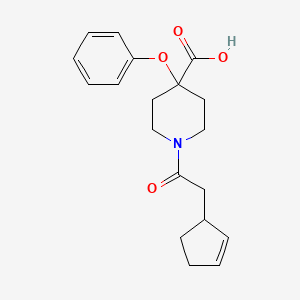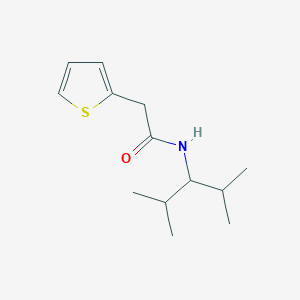
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide, also known as BZPMS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the family of oxazepanes, which are heterocyclic compounds that contain both a nitrogen and an oxygen atom in their ring structure. BZPMS has been found to have a wide range of applications in scientific research, including its use as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to bind to certain receptors in the brain, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (cell death) in cancer cells. This compound has also been found to have antibacterial and antifungal properties, and has been shown to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide for use in lab experiments is its wide range of biological activities. It has been found to exhibit antibacterial, antifungal, and antitumor properties, and has potential as a therapeutic agent for the treatment of various diseases. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are a number of future directions for the study of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide. One area of research is the development of more efficient synthesis methods for the compound, which would allow for larger-scale production. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents based on this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal and human trials, in order to determine its potential as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide involves the reaction of a benzylamine derivative with a sulfonyl chloride and an isocyanate. The reaction proceeds through a series of steps, including the formation of an intermediate urea and the subsequent cyclization of the urea to form the oxazepane ring. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c21-24(22,18-13-16-7-2-1-3-8-16)20-11-6-12-23-17(15-20)14-19-9-4-5-10-19/h1-3,7-8,17-18H,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTDQCCYVGDHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CCCO2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)
![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)

![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)

![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)

![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)
![7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5319233.png)
![5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319240.png)
![4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5319245.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-furyl)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5319250.png)